molecular formula C20H20N2O2S B11357387 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide

Cat. No.: B11357387
M. Wt: 352.5 g/mol
InChI Key: VVYIAKRTFDVIGP-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring and a propoxybenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide typically involves the condensation of 2-phenylthiazole with a suitable benzamide derivative. One common method is the reaction of 2-phenylthiazole with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the propoxybenzamide moiety differentiates it from other thiazole derivatives, potentially enhancing its pharmacological properties .

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide

InChI

InChI=1S/C20H20N2O2S/c1-2-12-24-18-11-7-6-10-17(18)19(23)21-13-16-14-25-20(22-16)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,21,23)

InChI Key

VVYIAKRTFDVIGP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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